![molecular formula C9H14Br2 B14660964 8,8-Dibromo-1-methylbicyclo[5.1.0]octane CAS No. 51146-08-8](/img/structure/B14660964.png)
8,8-Dibromo-1-methylbicyclo[5.1.0]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8-Dibromo-1-methylbicyclo[5.1.0]octane: is a bicyclic organic compound characterized by the presence of two bromine atoms and a methyl group attached to a bicyclo[510]octane framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dibromo-1-methylbicyclo[5.1.0]octane typically involves the bromination of bicyclo[5.1.0]octane derivatives. One common method is the reaction of bicyclo[5.1.0]octane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and bromine concentration, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 8,8-dihydro-1-methylbicyclo[5.1.0]octane using reducing agents like lithium aluminum hydride or sodium borohydride.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form bicyclo[5.1.0]octene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents like hexane or toluene.
Major Products Formed:
Substitution Reactions: Various substituted derivatives, such as 8-hydroxy-1-methylbicyclo[5.1.0]octane, 8-amino-1-methylbicyclo[5.1.0]octane, and 8-thio-1-methylbicyclo[5.1.0]octane.
Reduction Reactions: 8,8-dihydro-1-methylbicyclo[5.1.0]octane.
Elimination Reactions: Bicyclo[5.1.0]octene derivatives.
科学研究应用
Chemistry: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of 8,8-Dibromo-1-methylbicyclo[5.1.0]octane depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
- 8,8-Dichloro-1-methylbicyclo[5.1.0]octane
- 8,8-Difluoro-1-methylbicyclo[5.1.0]octane
- 8,8-Diiodo-1-methylbicyclo[5.1.0]octane
Comparison: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine, fluorine, or iodine atoms. This results in different reactivity and physical properties. For example, bromine-containing compounds often have higher boiling points and different solubility profiles compared to their chlorine or fluorine analogs. The bromine atoms also influence the compound’s reactivity in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
51146-08-8 |
|---|---|
分子式 |
C9H14Br2 |
分子量 |
282.02 g/mol |
IUPAC 名称 |
8,8-dibromo-1-methylbicyclo[5.1.0]octane |
InChI |
InChI=1S/C9H14Br2/c1-8-6-4-2-3-5-7(8)9(8,10)11/h7H,2-6H2,1H3 |
InChI 键 |
VMZJJSJYYZSTHA-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCCCC1C2(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



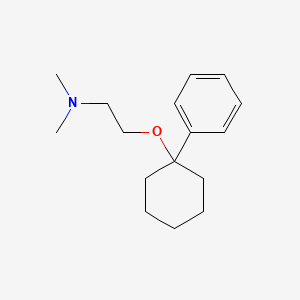





![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
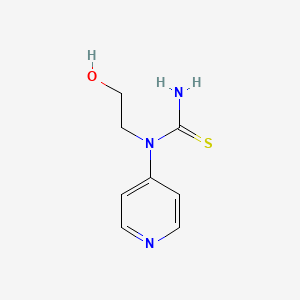

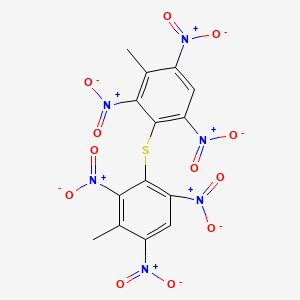
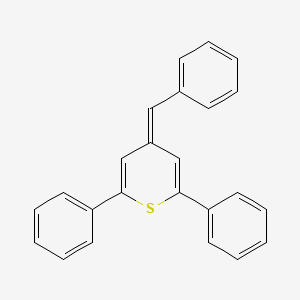
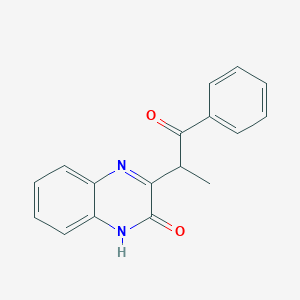
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
